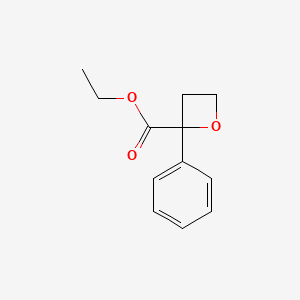

Ethyl 2-phenyloxetane-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenyloxetane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-14-11(13)12(8-9-15-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWGDQUAHXIORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of Ethyl 2 Phenyloxetane 2 Carboxylate Derivatives

Comprehensive Analysis of Oxetane (B1205548) Ring-Opening Reactions

The opening of the oxetane ring can be initiated by nucleophiles, electrophiles, acids, or radicals, with the regioselectivity and stereoselectivity of the reaction being influenced by a combination of electronic and steric factors. magtech.com.cn

Nucleophilic Ring Opening: Regioselectivity, Stereoselectivity, and Substrate Scope

The reaction of ethyl 2-phenyloxetane-2-carboxylate derivatives with nucleophiles is a cornerstone of their chemical reactivity. The outcome of these reactions is dictated by the nature of the nucleophile, the substitution pattern on the oxetane ring, and the reaction conditions.

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted oxetanes, such as this compound, is a delicate balance between electronic and steric effects. magtech.com.cn

Steric Control: In the absence of strong acid catalysis, powerful nucleophiles typically attack the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn This is a classic S_N2-type mechanism where the nucleophile approaches from the backside, leading to an inversion of stereochemistry at the attacked carbon.

Electronic Control: Under acidic conditions, the oxetane oxygen is protonated, which enhances the electrophilicity of the ring carbons. In the case of 2-phenyloxetane (B1633447) derivatives, the phenyl group can stabilize a developing positive charge at the C2 position. This carbocationic character favors nucleophilic attack at the more substituted C2 position. magtech.com.cn Weak nucleophiles, which are generally unreactive towards the neutral oxetane, can effectively open the ring under these conditions. magtech.com.cn

The versatility of oxetane ring-opening is demonstrated by its reactivity with a wide array of nucleophiles. magtech.com.cnbeilstein-journals.orgnih.gov

Carbon Nucleophiles: Organometallic reagents like Grignard reagents (e.g., PhMgBr) and organolithium compounds (e.g., PhLi, n-BuLi) readily open the oxetane ring to form new carbon-carbon bonds. acs.org

Nitrogen Nucleophiles: Amines can act as nucleophiles to open the oxetane ring, leading to the formation of amino alcohols. pressbooks.pub

Oxygen Nucleophiles: The ring-opening of 2-aryloxetanes with aryl borates under mild, neutral conditions has been shown to produce β-aryloxy alcohols. researchgate.netresearchgate.net This reaction can proceed with high stereoselectivity. researchgate.net

Halide Nucleophiles: In the presence of an acid catalyst, halide ions can open the oxetane ring to form halohydrins. researchgate.net

Hydride Nucleophiles: Reductive ring-opening can be achieved using hydride reagents. For instance, the combination of dibutylmagnesium (B73119) and pinacolborane can regioselectively reduce monosubstituted oxetanes. nih.govbeilstein-journals.org

Sulfur Nucleophiles: Sulfur nucleophiles are also capable of opening the oxetane ring. beilstein-journals.org

The following table summarizes the reaction of various nucleophiles with oxetane derivatives:

| Nucleophile Category | Specific Reagent Example | Product Type | Reference |

| Carbon | Phenylmagnesium bromide (PhMgBr) | γ-Hydroxyalkylated compound | acs.org |

| Nitrogen | Amines | Amino alcohol | pressbooks.pub |

| Oxygen | Aryl borates | β-Aryloxy alcohol | researchgate.netresearchgate.net |

| Halide | Lithium chloride (LiCl) | Halohydrin | researchgate.net |

| Hydride | Dibutylmagnesium/Pinacolborane | Alcohol | nih.govbeilstein-journals.org |

| Sulfur | Thiols | Thioether alcohol | beilstein-journals.org |

The mechanism of nucleophilic attack on the oxetane ring is highly dependent on the reaction conditions. researchgate.netnih.gov

S_N2 Mechanism: Under neutral or basic conditions, strong nucleophiles typically induce ring-opening via a direct S_N2 displacement at the less substituted carbon atom. researchgate.net This pathway is characterized by an inversion of configuration at the reaction center.

S_N1-like Mechanism: In the presence of a strong acid, the oxetane oxygen is protonated, making the ring more susceptible to cleavage. For 2-phenyloxetanes, the phenyl group can stabilize a partial positive charge at the benzylic C2 position, leading to a transition state with significant S_N1 character. researchgate.net This facilitates attack by weaker nucleophiles at the more substituted carbon. The stereochemical outcome can be retention of configuration, as seen in some aryl borate-mediated openings, which are proposed to proceed through an intramolecular delivery of the aryloxy group via a six-membered transition state. researchgate.net

Electrophilic and Acid-Catalyzed Ring Cleavage Mechanisms

The activation of the oxetane ring by electrophiles, particularly Brønsted or Lewis acids, is a common strategy to facilitate ring-opening. researchgate.netthieme-connect.de Acid catalysis makes the oxetane a better leaving group and promotes cleavage even with weak nucleophiles. researchgate.net The regiochemical outcome of acid-catalyzed ring-opening is often electronically controlled, with the nucleophile attacking the more substituted carbon atom that can better stabilize a positive charge. magtech.com.cn For example, the reaction of (R)-2-phenyloxetane with tert-butyl diazoacetate in the presence of a copper catalyst leads to a ring-expansion to form a tetrahydrofuran (B95107) derivative, demonstrating a complex acid-catalyzed rearrangement. researchgate.net

Radical-Initiated Ring-Opening Processes

The oxetane ring can also be opened through radical-mediated pathways. These reactions often involve the generation of a radical at a position on the ring, which can then undergo fragmentation. acs.orgchemrxiv.org For instance, photoredox catalysis can be used to generate tertiary benzylic radicals from 3-aryl-3-carboxylic acid oxetanes. chemrxiv.org These radicals can then participate in further reactions, such as conjugate addition to activated alkenes. chemrxiv.org The stability of the radical intermediate plays a crucial role in determining the regioselectivity of the ring-opening. acs.org Computational studies have indicated that the ring strain in oxetanes can influence the stability and reactivity of these radical intermediates. chemrxiv.org

Reductive Ring Scission Strategies

The reductive cleavage of the oxetane ring in derivatives of this compound provides a valuable route to functionalized 3-aryl-1-propanol derivatives. These reactions typically proceed through the cleavage of one of the C-O bonds of the oxetane ring, driven by the release of ring strain, which is approximately 25.5 kcal/mol. beilstein-journals.org The regioselectivity of the ring opening is a key consideration and is influenced by steric and electronic factors of the substituents on the oxetane ring, as well as the nature of the reducing agent and catalyst. magtech.com.cn

Several methodologies have been developed for the reductive ring scission of oxetanes:

Frustrated Lewis Pair (FLP) Catalysis : The combination of an electron-deficient borane, such as B(C₆F₅)₃, and a hydrosilane can act as a frustrated Lewis pair to catalyze the reductive ring opening of oxetanes. acs.org The highly Lewis acidic silylium (B1239981) cation generated in situ activates the oxetane oxygen, facilitating nucleophilic attack by the boryl hydride. acs.org This method can lead to the formation of alcohols through simple reduction. acs.org

Iron-Catalyzed Reductive Magnesiation : Iron catalysts have been employed to generate 3-oxidopropylmagnesium compounds from 2-substituted oxetanes. researchgate.net This transformation likely proceeds via a γ-oxidoradical intermediate that is intercepted by the iron catalyst. researchgate.net

Cobalt-Based Catalysis : A cobalt-based catalytic system has been shown to complement existing methods by providing access to regioisomeric products in the reductive ring opening of oxetanes. researchgate.net

The regiochemical outcome of these reductive ring-opening reactions is a critical aspect. For 2-substituted oxetanes, including those with a phenyl group, the cleavage can occur at either the C2-O or the C4-O bond. In many cases, particularly with strong nucleophiles, the attack occurs at the less sterically hindered C4 position. magtech.com.cn However, under certain conditions, such as with Lewis acid catalysis, the reaction can favor cleavage at the more substituted C2 position due to electronic stabilization of a carbocation-like intermediate by the phenyl group. magtech.com.cn

For instance, in the case of 2-phenyloxetane, Pd-catalyzed hydrogenolysis has been shown to occur at the sterically hindered oxygen-adjacent carbon atom. magtech.com.cn

A summary of different reductive ring scission strategies for oxetanes is presented in the table below.

| Catalyst System | Reagents | Key Features | Ref. |

| Frustrated Lewis Pair | B(C₆F₅)₃, Hydrosilane | Metal-free catalysis, formation of alcohols. | acs.org |

| Iron-Catalysis | Iron catalyst, Grignard reagent | Forms 3-oxidopropylmagnesium compounds. | researchgate.net |

| Cobalt-Catalysis | Cobalt catalyst | Access to regioisomeric products. | researchgate.net |

| Palladium-Catalysis | Pd catalyst, H₂ | Hydrogenolysis at the sterically hindered C-O bond. | magtech.com.cn |

Metal-Catalyzed Ring Opening and Functionalization

Metal catalysts play a pivotal role in the ring-opening and subsequent functionalization of oxetanes, including derivatives of this compound. beilstein-journals.org These reactions offer a versatile platform for the synthesis of a wide array of functionalized molecules.

Lewis Acid Catalysis : A variety of Lewis acids, including those based on iron, copper, and zinc, can activate the oxetane ring towards nucleophilic attack. acs.orgethz.ch For instance, ZnI₂ has been used to catalyze the ring opening of oxetanes with trimethylsilyl (B98337) cyanide (TMSCN). ethz.ch Similarly, magnesium bromide ethyl etherate (MgBr₂·OEt₂) has been shown to be a mild and efficient Lewis acid for the aminolysis of oxetanes. researchgate.net

Transition Metal Catalysis : Transition metals like palladium and ruthenium have been employed in various catalytic transformations of oxetanes.

Palladium-catalyzed reactions : Palladium catalysts have been utilized for the hydrogenolysis of 2-phenyloxetane, leading to ring opening at the benzylic position. magtech.com.cn They have also been used in dual catalytic systems for arylative skeletal rearrangements of 3-vinyloxetan-3-ols. beilstein-journals.org

Ruthenium-catalyzed reactions : Ruthenium catalysts, in combination with a carboxylic acid and an iodide source, have been used for the meta-alkylation of arenes using oxetanes as alkylating agents. nih.gov

Photoredox and Zirconocene (B1252598) Catalysis : A combination of zirconocene and photoredox catalysis has been developed for the radical-mediated ring opening of oxetanes. bohrium.com This method selectively yields the more-substituted alcohols. bohrium.com

The regioselectivity of metal-catalyzed ring-opening reactions is a crucial factor. In many instances, particularly with Lewis acid catalysis, the reaction proceeds with the nucleophile attacking the more substituted carbon atom (C2 in the case of 2-phenyloxetane derivatives). This is attributed to the electronic stabilization of the resulting carbocationic intermediate by the phenyl group. magtech.com.cn However, steric effects can also play a significant role, and in some cases, attack at the less hindered carbon is observed. magtech.com.cn

The table below summarizes various metal-catalyzed ring-opening and functionalization reactions of oxetanes.

| Catalyst/Reagent | Reaction Type | Product Type | Ref. |

| MgBr₂·OEt₂ | Aminolysis | β-Amino alcohols | researchgate.net |

| ZnI₂ / TMSCN | Cyanation | γ-Hydroxy nitriles | ethz.ch |

| Palladium catalyst | Hydrogenolysis | 3-Phenyl-1-propanol | magtech.com.cn |

| Ruthenium catalyst | meta-Alkylation | meta-Alkyl arenes | nih.gov |

| Zirconocene/Photoredox | Radical ring opening | Substituted alcohols | bohrium.com |

Anionic Ring-Opening Polymerization and Copolymerization of Oxetanes

Anionic ring-opening polymerization (AROP) is a significant method for the synthesis of polyethers from cyclic ether monomers like oxetanes. mdpi.comresearchgate.net The polymerization is driven by the release of ring strain. mdpi.com For oxetane derivatives, AROP is typically initiated by strong nucleophiles such as alkoxides or organometallic compounds. researchgate.net

The polymerization of oxetanes can be described as a nucleophilic attack of the growing chain end on a monomer molecule. mdpi.comresearchgate.net In the case of this compound, the presence of the electron-withdrawing ester group can influence the reactivity of the monomer and the properties of the resulting polymer.

Key aspects of the anionic polymerization of oxetanes include:

Initiators : Common initiators for AROP of oxetanes include alkali metal alkoxides (e.g., t-BuOK), organolithium compounds, and Grignard reagents. researchgate.netresearchgate.net

Mechanism : The polymerization proceeds via a living mechanism in many cases, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net

Copolymerization : Oxetanes can be copolymerized with other cyclic monomers, such as epoxides and cyclic esters, to produce block copolymers. nih.gov For instance, the combination of cationic ring-opening polymerization (CROP) of 2-oxazolines and AROP of cyclic esters has been developed for the one-pot synthesis of block copolymers. nih.gov

While specific studies on the anionic polymerization of this compound are not extensively detailed in the provided search results, the general principles of oxetane polymerization are applicable. The phenyl and ethyl carboxylate substituents would be expected to influence the polymerization kinetics and the properties of the resulting polyether, such as its thermal stability, solubility, and mechanical properties.

Directed Ring-Opening Addition Reactions with Activated Electrophiles

The oxetane ring can be activated towards nucleophilic attack by electrophiles, leading to ring-opening addition reactions. nih.gov In the context of this compound, the presence of the phenyl group at the C2 position can direct the regioselectivity of these reactions.

One notable example is the Giese addition of radicals to activated oxetanes. nih.gov For instance, a photochemical method involving the oxidative decarboxylation of amino- or alkoxycarboxylic acids can generate nitrogen- or oxygen-stabilized radicals. nih.gov These radicals can then add to activated 3-alkylideneoxetanes in a strain-release-driven process to afford 3,3-disubstituted oxetane amino esters. nih.gov

While this example focuses on 3-alkylideneoxetanes, similar principles can be applied to 2-substituted oxetanes. The reaction of this compound with activated electrophiles would likely proceed via the formation of an oxonium ion intermediate, which is then attacked by a nucleophile. The regioselectivity of the nucleophilic attack would be influenced by the stability of the resulting carbocation-like species, with the phenyl group at C2 favoring the development of positive charge at that position.

Furthermore, Lewis acids can be used to activate the oxetane ring towards attack by even weak nucleophiles. magtech.com.cn The choice of Lewis acid and nucleophile can allow for a range of functionalizations. For example, the reaction of 2-phenyloxetane with aryl borates under mild and neutral conditions has been reported to yield β-aryloxy alcohols. researchgate.net

The table below provides an example of a directed ring-opening reaction.

| Reactant | Electrophile Source | Radical Source | Product Type | Ref. |

| 3-Alkylideneoxetane | Visible light | Amino- or alkoxycarboxylic acids | 3,3-Disubstituted oxetane amino esters | nih.gov |

Ring-Expansion and Rearrangement Reactions of Oxetane Systems

Oxetane systems, including derivatives of this compound, can undergo ring-expansion and rearrangement reactions, often under the influence of catalysts or specific reagents. beilstein-journals.orgresearchgate.netresearchgate.net These transformations provide access to larger heterocyclic structures, such as tetrahydrofurans and oxepines. researchgate.netresearchgate.net

Ring Expansion to Tetrahydrofurans :

One common strategy involves the reaction of oxetanes with sulfur-stabilized carbanions. beilstein-journals.org However, harsh conditions can lead to further ring expansion. beilstein-journals.org

A stereospecific ring expansion of oxetanes to trans-2,3-disubstituted tetrahydrofuran derivatives can be achieved using sulfoxonium ylides under strong protic acid catalysis, avoiding the need for metal catalysts. researchgate.net

The reaction of 2-phenyloxetane with diazo compounds in the presence of a copper catalyst can lead to the formation of 3-phenyltetrahydrofuran-2-carboxylates. researchgate.net The stereochemical outcome of this reaction can be controlled by the chirality of the starting oxetane and the catalyst. researchgate.net

Ring Expansion to Oxepines :

The ring expansion of 2-vinyloxetanes with acceptor-acceptor diazo reagents under copper(II) catalysis can efficiently produce tetrahydrooxepine derivatives. researchgate.net

Rearrangement Reactions :

Acid-mediated transformations of spirocyclic oxetanes can lead to a variety of rearranged products, including spirocyclopropyl fused γ-butyrolactones and spirobutyl indolinones, depending on the acid used (hydroiodic acid vs. Lewis acid). researchgate.net

Carbocation rearrangements can play a significant role in the reactions of oxetanes, especially when a carbocation is formed adjacent to the strained ring. youtube.com This can lead to ring expansion as a means to relieve ring strain. youtube.com

The table below summarizes key ring-expansion and rearrangement reactions of oxetane systems.

| Starting Material | Reagent/Catalyst | Product | Ref. |

| 2-Phenyloxetane | tert-Butyl diazoacetate / Copper catalyst | tert-Butyl 3-phenyltetrahydrofuran-2-carboxylate | researchgate.net |

| Oxetane | Sulfoxonium ylide / Protic acid | trans-2,3-Disubstituted tetrahydrofuran | researchgate.net |

| 2-Vinyloxetane | Diazo diester / Copper(II) catalyst | Tetrahydrooxepine derivative | researchgate.net |

| Spirocyclopropyl oxetane | Hydroiodic acid | Spirocyclopropyl fused γ-butyrolactone | researchgate.net |

Reactivity Profile of the Ethyl Carboxylate Moiety in this compound

The ethyl carboxylate group in this compound exhibits reactivity typical of esters, including hydrolysis and transesterification. tulane.eduyoutube.comgoogle.com The proximity of the strained oxetane ring and the phenyl group may influence the kinetics of these reactions.

Ester Hydrolysis:

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. youtube.com This reaction can be catalyzed by either acid or base. youtube.com

Acid-Catalyzed Hydrolysis : In an acidic environment, the carbonyl oxygen of the ester is protonated, activating the carbonyl carbon towards nucleophilic attack by water. youtube.com

Base-Promoted Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate and the alcohol. youtube.com

The kinetics of ester hydrolysis can be influenced by several factors, including the structure of the ester, temperature, and the nature of the catalyst. For this compound, the steric hindrance from the phenyl group and the oxetane ring might affect the rate of hydrolysis.

Studies on related hydroxy esters have shown that the presence of a hydroxyl group can enhance the rate of hydrolysis compared to the unsubstituted ester. rsc.org While not a hydroxyl group, the ether oxygen of the oxetane ring in this compound is a Lewis basic site and could potentially influence the reaction kinetics through intramolecular interactions.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. thieme-connect.de This reaction is also typically catalyzed by an acid or a base.

Acid-Catalyzed Transesterification : Similar to hydrolysis, the ester is activated by protonation, followed by nucleophilic attack of the new alcohol.

Base-Catalyzed Transesterification : An alkoxide ion from the new alcohol acts as the nucleophile.

The transesterification of this compound would allow for the synthesis of different alkyl 2-phenyloxetane-2-carboxylates. The kinetics of this reaction would also be influenced by steric and electronic factors of the substrate and the incoming alcohol.

The table below outlines the general conditions for ester hydrolysis and transesterification.

| Reaction | Catalyst | General Products |

| Ester Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 2-Phenyloxetane-2-carboxylic acid and Ethanol |

| Transesterification | Acid or Base | A new 2-phenyloxetane-2-carboxylate ester and Ethanol |

Alpha-Substituted Carbonyl Reactivity and Enolate Chemistry

The reactivity of the α-position to the carbonyl group in this compound is a key aspect of its chemical behavior. This position is rendered acidic due to the electron-withdrawing nature of the adjacent ester functional group. libretexts.orgwikipedia.org This acidity allows for deprotonation by a suitable base to form a resonance-stabilized enolate intermediate. masterorganicchemistry.comlibretexts.org The negative charge in the enolate is delocalized between the α-carbon and the oxygen atom of the carbonyl group, with the resonance structure placing the charge on the more electronegative oxygen atom being the major contributor. libretexts.org

Enolates are powerful nucleophiles and can react with a variety of electrophiles at the α-carbon, leading to the formation of new carbon-carbon bonds. libretexts.orgegyankosh.ac.in This reactivity is fundamental to many synthetic transformations. The choice of base is crucial in enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation, forming the enolate quantitatively. mnstate.eduyoutube.com Weaker bases, such as sodium ethoxide, can also be used, particularly if the resulting enolate is further stabilized by additional electron-withdrawing groups. libretexts.orgegyankosh.ac.in

The alkylation of enolates, a common application of their reactivity, typically proceeds via an SN2 mechanism. uci.eduorganicchemistrydata.org This means that primary and benzylic halides are ideal electrophiles, while secondary halides may give lower yields due to competing elimination reactions, and tertiary halides are generally unsuitable. egyankosh.ac.in The reaction of the enolate derived from this compound with an alkyl halide would result in the introduction of an alkyl group at the 2-position of the oxetane ring.

It is important to consider the stereochemical implications of reactions involving α-substituted carbonyl compounds. If the α-carbon is a stereocenter, deprotonation to form the planar enolate can lead to racemization if the subsequent reaction with an electrophile is not stereocontrolled. acs.org

Theoretical and Computational Investigations of Reaction Pathways

Quantum Chemical Calculations of Transition States and Intermediates

Quantum chemical calculations have become an indispensable tool for elucidating the complex reaction mechanisms of cyclic compounds like this compound. acs.org These computational methods allow for the detailed study of potential energy surfaces, providing insights into the structures and energies of transition states and intermediates that are often difficult or impossible to observe experimentally. mdpi.com

For reactions involving oxetanes, such as their formation via the Paternò-Büchi reaction or their subsequent thermal or photochemical rearrangements, quantum chemical calculations can map out the entire reaction pathway. acs.orgacs.org For instance, in the context of a photochemical reaction, calculations can help to identify the lowest energy pathway on the excited-state potential energy surface, distinguishing between different possible mechanisms. acs.org

Methods like multi-configurational self-consistent field (MC-SCF) and density functional theory (DFT) are commonly used to investigate these reaction pathways. acs.orgmdpi.com These calculations can provide crucial information on:

Activation Barriers: The energy difference between the reactants and the transition state, which determines the reaction rate. mdpi.com

Geometries of Intermediates and Transition States: Providing a three-dimensional picture of the key structures along the reaction coordinate. mdpi.com

| Computational Method | Information Obtained | Relevance to Oxetane Chemistry |

|---|---|---|

| Density Functional Theory (DFT) | Ground state geometries, reaction energies, activation barriers. | Investigating thermal stability and reactivity of oxetane derivatives. |

| Multi-Configurational Self-Consistent Field (MC-SCF) | Excited state potential energy surfaces, transition states of photochemical reactions. acs.org | Elucidating mechanisms of photochemical reactions like the Paternò-Büchi reaction. acs.org |

| Time-Dependent DFT (TD-DFT) | Excited state energies and properties. | Predicting photochemical behavior and understanding light-induced reactions. |

Analysis of Diradical and Electron-Transfer Mechanisms

The photochemistry of carbonyl compounds, including derivatives of this compound, often involves the formation of diradical intermediates. msu.edu In the context of the Paternò-Büchi reaction, the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, a 1,4-diradical is a key intermediate formed from the triplet excited state of the carbonyl compound. msu.edumdpi.com The lifetime and subsequent reactions of this diradical, such as intersystem crossing to a singlet state followed by ring closure or fragmentation, determine the outcome and stereochemistry of the reaction. mdpi.combeilstein-journals.org Laser flash photolysis is a powerful experimental technique used to directly observe and study the dynamics of such transient diradical species. mdpi.com

Electron-transfer (ET) mechanisms can also play a significant role in the reactivity of these compounds. libretexts.org An electron can be transferred from a donor molecule to the carbonyl group, forming a radical anion. libretexts.org This process is particularly relevant in reactions involving alkali metals, which can act as single-electron donors. libretexts.org The resulting radical anion can then undergo further reactions. In some cases, an inner-sphere electron transfer mechanism may be operative, where a bridging ligand facilitates the transfer of an electron between two metal centers or between a metal and an organic substrate. mgcub.ac.indavuniversity.orglibretexts.org The feasibility of an electron-transfer pathway depends on the redox potentials of the reactants and the reaction conditions. Computational studies can help to evaluate the energetics of electron transfer steps and distinguish between diradical and ET pathways. acs.org

| Mechanism | Key Intermediate | Initiation | Typical Reactions |

|---|---|---|---|

| Diradical | 1,4-Diradical. msu.edumdpi.com | Photochemical excitation (e.g., n→π* transition). msu.edu | Paternò-Büchi reaction, Norrish Type I and II reactions. msu.edubeilstein-journals.org |

| Electron Transfer | Radical anion/cation. libretexts.org | Single electron transfer from a donor (e.g., alkali metal) or to an acceptor. libretexts.org | Dissolving metal reductions, reactions catalyzed by transition metals. libretexts.orglibretexts.org |

Conformational Dynamics and Ring Puckering in Relation to Reactivity

The four-membered oxetane ring is not planar but exists in a puckered conformation to relieve ring strain. acs.org The degree of this puckering and the dynamics of its inversion can significantly influence the reactivity of the molecule. mdpi.combeilstein-journals.org The introduction of substituents, such as the phenyl and ethyl carboxylate groups in this compound, will affect the preferred puckering geometry due to steric and electronic interactions. acs.org

The conformation of the oxetane ring can impact the stereochemical outcome of reactions. mdpi.com For example, in the formation of oxetanes via the Paternò-Büchi reaction, the conformation of the intermediate diradical, which is related to the initial geometry of the reactants, can dictate the stereochemistry of the final product. mdpi.com The analysis of the conformations of these diradical intermediates is crucial for explaining the observed diastereoselectivity. mdpi.com

Advanced Applications and Research Horizons of Ethyl 2 Phenyloxetane 2 Carboxylate in Contemporary Organic Chemistry

Role as Building Blocks in the Construction of Complex Molecular Architectures

Ethyl 2-phenyloxetane-2-carboxylate serves as a fundamental building block in the modular, bottom-up assembly of intricate molecular architectures. wikipedia.org Its inherent reactivity, stemming from the strained oxetane (B1205548) ring, allows for controlled ring-opening reactions, providing access to a diverse array of functionalized molecules. Chemists utilize this property to introduce specific structural motifs and stereochemical complexity into larger molecules. The phenyl and ethyl carboxylate groups offer additional sites for chemical modification, further expanding its synthetic utility.

For instance, the oxetane ring can undergo nucleophilic attack, leading to the formation of 1,3-diols and other difunctionalized compounds. This strategy is particularly useful in creating stereochemically defined fragments for the synthesis of complex natural products and pharmaceuticals. The ability to precisely control the outcome of these reactions makes this compound a powerful tool for constructing molecules with desired three-dimensional arrangements.

Strategic Use in the Total Synthesis of Natural Products Containing Oxetane Moieties

The oxetane ring is a structural feature in several biologically active natural products, and its presence is often crucial for their therapeutic effects. acs.orgresearchgate.net this compound and its derivatives are therefore strategically employed in the total synthesis of these complex molecules. researchgate.netnih.gov The enantioselective synthesis of oxetanes, often achieved through methods like the Williamson etherification of chiral 1,3-diols, is a key step in these synthetic endeavors. acs.org

One of the most prominent examples is the synthesis of paclitaxel (B517696) (Taxol), a potent anticancer agent. mdpi.com The oxetane ring in Taxol is essential for its microtubule-stabilizing activity. acs.org Synthetic strategies often involve the late-stage introduction of the oxetane moiety, a challenging task that underscores the importance of reliable methods for its construction. The knowledge gained from synthesizing oxetane-containing building blocks like this compound is directly applicable to these complex synthetic challenges.

Development of Versatile Oxetane-Containing Scaffolds and Building Blocks for Chemical Libraries

The unique physicochemical properties of the oxetane ring have made it a popular scaffold in medicinal chemistry and drug discovery. acs.orgnih.govresearchgate.net Oxetanes are often used as bioisosteric replacements for other functional groups, such as gem-dimethyl or carbonyl groups, to improve properties like solubility, metabolic stability, and cell permeability. acs.orgresearchgate.net this compound serves as a key starting material for the creation of diverse libraries of oxetane-containing compounds for high-throughput screening. acs.orgmdpi.com

The development of these chemical libraries allows for the systematic exploration of the chemical space around a particular biological target. mdpi.com By varying the substituents on the oxetane ring, medicinal chemists can fine-tune the pharmacological profile of a lead compound. The ready availability and versatile reactivity of this compound facilitate the rapid generation of these libraries, accelerating the drug discovery process.

Contributions to Polymer Science and Advanced Materials

The application of this compound extends beyond small molecule synthesis into the realm of polymer science.

Synthesis of Functional Polymers and Oligomers with Oxetane Units

Functional polymers containing oxetane units in their backbone or as pendant groups exhibit unique properties and have potential applications in various advanced materials. mdpi.combeilstein-journals.org The synthesis of such polymers can be achieved through the ring-opening polymerization of oxetane-containing monomers or by incorporating oxetane moieties into pre-existing polymer chains. nih.govvt.edu

The presence of the oxetane ring can influence the thermal and mechanical properties of the resulting polymers. For example, the polarity of the oxetane can enhance adhesion and modify the solubility of the polymer. Furthermore, the oxetane units can serve as reactive handles for post-polymerization modification, allowing for the introduction of other functional groups and the creation of tailored materials with specific properties.

Exploration in Bioisosteric Design for Molecular Engineering

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. nih.govresearchgate.netdrughunter.com The oxetane ring has emerged as a valuable bioisostere for several common functional groups. acs.org

Specifically, the oxetane unit is often used to replace gem-dimethyl and carbonyl groups. acs.orgresearchgate.net This substitution can lead to improvements in a molecule's pharmacokinetic profile, such as increased aqueous solubility and metabolic stability, without significantly altering its binding affinity for the target protein. acs.org The ability of the oxetane oxygen to act as a hydrogen bond acceptor is a key feature that allows it to mimic the electronic properties of a carbonyl group. mdpi.com this compound provides a readily accessible source of this valuable bioisosteric unit.

Development of Chiral Catalysts and Ligands Incorporating Oxetane Structures

The development of chiral catalysts and ligands is crucial for asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule. chiralpedia.com The rigid and well-defined three-dimensional structure of the oxetane ring makes it an attractive scaffold for the design of new chiral ligands.

By incorporating oxetane moieties into the structure of a ligand, it is possible to create a specific chiral environment around a metal center. This, in turn, can influence the stereochemical outcome of a catalytic reaction, leading to high enantioselectivity. Research in this area has explored the synthesis of oxetane-containing phosphine (B1218219) ligands and their application in asymmetric hydrogenation and other transition metal-catalyzed reactions. researchgate.netresearchgate.net While still an emerging area, the use of oxetane-based ligands holds promise for the development of novel and highly effective chiral catalysts.

Future Perspectives and Unexplored Research Avenues in Oxetane Chemistry

The field of oxetane chemistry, including functionalized derivatives like this compound, is poised for significant expansion, driven by the unique structural and physicochemical properties of the four-membered ring. acs.orgacs.orgacs.org Future research is branching into several key areas, from the development of novel synthetic methodologies to the exploration of new applications in medicine and materials science.

A primary avenue of future research lies in the continued development of efficient and stereoselective synthetic methods for creating highly substituted oxetanes. acs.orgthieme-connect.com While methods for producing 3-substituted oxetanes are relatively established, the synthesis of 2,2-disubstituted and other polysubstituted oxetanes, such as this compound, remains a challenge. acs.orgrsc.orgrsc.org Innovations in catalysis, particularly using transition metals like rhodium for C-C bond-forming cyclizations or photocatalysis for [2+2] cycloadditions, are expected to provide more direct and versatile routes to these complex scaffolds. rsc.orgrsc.orgbeilstein-journals.org Researchers are actively seeking to overcome the limitations of traditional methods, such as the Paternò-Büchi reaction, which can suffer from selectivity issues and require high-energy UV light. nih.gov The development of methodologies using visible light or novel catalytic systems will be crucial for accessing a wider diversity of functionalized oxetanes. nih.gov

Another major frontier is the expansion of the role of oxetanes in medicinal chemistry. acs.orgnih.govmdpi.com The oxetane motif is increasingly recognized as a valuable bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups. acs.orgrsc.orgnih.gov This substitution can lead to significant improvements in a drug candidate's physicochemical properties, including enhanced aqueous solubility, metabolic stability, and lipophilicity, without a substantial increase in molecular weight. acs.orgnih.govmdpi.com Future work will likely focus on:

Systematic Exploration: A more systematic investigation into how specific substitution patterns on the oxetane ring influence pharmacological properties. The 2-phenyl and 2-carboxylate groups on the target molecule, for instance, offer a unique combination of steric bulk and electronic properties that could be tuned for specific biological targets.

Novel Scaffolds: The use of oxetanes, including 2,2-disubstituted variants, to create entirely new three-dimensional scaffolds that can access previously "undruggable" chemical space. rsc.orgnih.gov

Peptidomimetics: Incorporating oxetane-containing amino acids into peptides to confer unique conformational constraints and improve stability. beilstein-journals.orgresearchgate.net

The table below summarizes key properties that make oxetanes attractive for future drug discovery campaigns.

| Property Enhanced by Oxetane Motif | Rationale | Potential Impact |

| Aqueous Solubility | The polar nature of the ether oxygen and the rigid, three-dimensional structure can disrupt crystal packing and improve solvation. acs.orgnih.gov | Improved bioavailability and formulation options. |

| Metabolic Stability | Can serve as a metabolically robust replacement for labile groups like gem-dimethyl or carbonyls, blocking sites of enzymatic oxidation. acs.orgrsc.orgmdpi.com | Longer drug half-life and reduced potential for toxic metabolites. |

| Lipophilicity (logP/logD) | Can reduce lipophilicity compared to carbocyclic or gem-dimethyl analogues, a favorable trend in modern drug design. acs.orgnih.gov | Better pharmacokinetic profiles and reduced off-target effects. |

| Three-Dimensionality | The puckered, sp³-rich structure provides access to non-flat molecular shapes, which can lead to higher target selectivity. acs.orgnih.gov | Increased potency and reduced attrition rates for clinical candidates. |

| Hydrogen Bond Acceptance | The oxygen lone pairs are effective hydrogen bond acceptors, potentially mimicking the interactions of a carbonyl group. mdpi.com | Can maintain or enhance binding affinity to biological targets. |

Beyond medicine, the application of functionalized oxetanes in materials science and polymer chemistry is a largely unexplored but promising field. The ring strain inherent in the oxetane structure makes it susceptible to ring-opening polymerization, a property that could be harnessed to create novel polymers. acs.orgsioc-journal.cn this compound, with its ester and phenyl functionalities, could serve as a monomer to produce polyesters with unique thermal and mechanical properties. Future research may investigate the controlled polymerization of such functionalized oxetanes to develop advanced materials, including biodegradable polymers, specialty adhesives, or high-performance coatings. thieme-connect.com

Finally, the reactivity of the oxetane ring itself presents further opportunities. acs.org Its propensity to undergo ring-expansion reactions when treated with reagents like diazo compounds can be a powerful tool for synthesizing larger, oxygen-containing heterocycles, which are also valuable in organic synthesis. sioc-journal.cn Exploring the ring-expansion chemistry of highly functionalized oxetanes like this compound could provide novel pathways to complex molecular architectures that are difficult to access through other means. sioc-journal.cn The continued exploration of these avenues will solidify the importance of oxetanes as versatile building blocks in the future of chemical synthesis. researchgate.net

Conclusion

Synthesis of Major Research Contributions to Ethyl 2-Phenyloxetane-2-carboxylate Chemistry

The study of this compound and related oxetane (B1205548) structures has revealed their significant potential in various chemical fields, particularly in medicinal chemistry. Oxetanes, including this compound, are four-membered cyclic ethers that have garnered interest due to their unique combination of stability and reactivity. acs.org They are considered valuable motifs in drug discovery, offering a way to modify physicochemical properties such as solubility, metabolic stability, and lipophilicity. acs.orgnih.gov The introduction of an oxetane ring can provide access to new chemical spaces and serve as a bioisosteric replacement for gem-dimethyl and carbonyl groups, which can be advantageous for intellectual property and overcoming specific enzymatic degradation pathways. acs.orgacs.org

Research has highlighted several key benefits of incorporating oxetanes into molecular structures. The electron-withdrawing nature of the oxetane ring can influence the basicity of nearby functional groups, a property that can be fine-tuned for drug design. acs.org Furthermore, the inherent ring strain of oxetanes, comparable to that of epoxides, can be leveraged to direct metabolic pathways. acs.orgresearchgate.net

The synthesis of diversely functionalized oxetanes, such as this compound, has been a significant area of research. One reported synthesis of (±)-ethyl 2-phenyloxetane-2-carboxylate involves the reaction of 2-bromoethanol (B42945) with a diazo compound, followed by treatment with a strong base like lithium hexamethyldisilazide (LiHMDS). rsc.org This method provides a route to 2,2-disubstituted oxetanes, which are valuable fragment motifs for exploring new chemical space. rsc.org The development of synthetic strategies for oxetanes is crucial as it enables the rapid generation of analogues for structure-activity relationship studies. acs.org

Persistent Challenges and Promising Directions for Future Academic Inquiry

Despite the advances in oxetane chemistry, several challenges remain. The synthesis of specifically substituted oxetanes can still be a considerable challenge. acs.org While late-stage construction of the oxetane ring is a possible strategy, it is often linear and does not easily allow for the rapid creation of diverse analogues. acs.org The availability of a wide variety of oxetane building blocks is also limited, which has constrained the diversity of substitution patterns in drug discovery programs. acs.org The most commonly used building blocks include 3-amino-oxetane and oxetan-3-one. nih.gov

Another significant challenge is the potential instability of the oxetane ring, particularly under acidic conditions or at high temperatures. acs.org Predicting the stability of a given oxetane based on its substitution pattern is not always straightforward, although 3,3-disubstituted oxetanes are generally considered more stable. nih.gov The presence of internal nucleophiles can increase the likelihood of ring-opening reactions. nih.gov This instability can also pose a challenge for multi-step, large-scale syntheses. nih.gov

Future academic inquiry should focus on several promising directions. There is a clear need for the development of new and efficient synthetic methodologies to access a wider range of substituted oxetanes. This includes the creation of novel and useful oxetane building blocks to expand the available chemical space for drug discovery. acs.org Further investigation into the factors governing the stability of the oxetane ring is also crucial for designing more robust molecules.

Moreover, exploring the application of oxetanes as reactive intermediates in the synthesis of complex molecules and natural products presents a valuable area for future research. acs.org The ability of the oxetane ring to undergo ring-opening and ring-expansion reactions can be exploited to create novel molecular scaffolds. beilstein-journals.org Additionally, more in-depth studies on the influence of the oxetane motif on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates are warranted. researchgate.net A deeper understanding of these aspects will further solidify the role of oxetanes as valuable tools in modern medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-phenyloxetane-2-carboxylate, and what reaction conditions optimize yield?

The synthesis typically involves [2+2] cycloaddition or ring-opening strategies. For example, oxetane ring formation can be achieved via photoinduced cyclization of ketone precursors under UV light, with ethyl ester groups introduced via nucleophilic substitution. Reaction conditions such as solvent polarity (e.g., ethyl acetate or dichloromethane), temperature (0–25°C), and catalysts (e.g., Lewis acids like BF₃·OEt₂) significantly influence yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and ring conformation. For example, oxetane protons appear as distinct multiplets (δ 4.0–5.0 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, with hydrogen bonding and torsional angles critical for confirming stereochemistry .

- IR Spectroscopy : Ester carbonyl (C=O) stretches (~1740 cm⁻¹) and oxetane C-O-C vibrations (~1250 cm⁻¹) validate functional groups .

Q. How should researchers handle stability and storage of this compound?

Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Purity (≥98%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase). Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) assess degradation .

Advanced Research Questions

Q. What computational strategies resolve contradictions in reaction mechanisms or stereochemical outcomes?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates transition-state energies and predicts regioselectivity. For example, exact-exchange terms in functionals improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . Molecular docking simulations (e.g., AutoDock Vina) model interactions with enzymes or receptors, validating experimental bioactivity data .

Q. How can researchers statistically address discrepancies in reported catalytic efficiencies or yields?

Apply multivariate analysis (ANOVA) to isolate variables (e.g., solvent, temperature). Use tools like R or Python’s SciPy for regression modeling. For instance, a 95% confidence interval identifies significant outliers, while residual plots diagnose systematic errors . Replicate experiments with controlled batch-to-batch consistency (e.g., ≤5% RSD in HPLC assays) .

Q. What methodologies validate the environmental safety or toxicity of this compound?

- Terrestrial Toxicity Assays : Follow OECD Guidelines 207 (earthworm survival tests) using soil spiked at 10–100 mg/kg .

- Green Chemistry Metrics : Calculate E-factors (waste/product ratio) and atom economy for synthetic routes. Solvent selection (e.g., ethyl lactate, a biodegradable alternative) reduces ecological impact .

Q. How do crystallographic data inform the design of derivatives with enhanced bioactivity?

SHELXL-refined structures reveal intermolecular interactions (e.g., π-π stacking of phenyl groups). Modify substituents at the oxetane 2-position (e.g., electron-withdrawing groups) to alter binding affinity. Pair with molecular dynamics simulations (GROMACS) to predict solubility and membrane permeability .

Methodological Best Practices

- Data Presentation : Use SI units and consistent significant figures. Tables should include standard deviations (e.g., yield: 72 ± 3%), and figures must highlight trends (e.g., Arrhenius plots for temperature-dependent kinetics) .

- Ethical Compliance : Document IRB approval for biological studies and adhere to REACH regulations for chemical safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.